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Acid brown 235

Cat. No.: B1175310
CAS No.: 12269-90-8
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Description

Historical Context of Acid Dyes in Scientific Inquiry

The study of dyes has a long history, transitioning from natural sources to synthetic compounds that now dominate the industry. britannica.com Natural dyes such as alizarin, extracted from madder plant roots, and indigo (B80030), from the leaves of the dyer's woad herb or the indigo plant, were used for millennia. britannica.com The latter half of the 19th century marked a significant shift with the advent of synthetic dyes, driven by the demands of the Industrial Revolution for readily available and inexpensive colorants. britannica.com

The emergence of acid dyes was a pivotal development in this synthetic revolution. The first acid dye, a triarylmethane derivative, appeared in 1868, noted for its strong dyeing capacity but poor fastness. china-dyestuff.comcolorfuldyes.com A significant milestone occurred in 1877 with the synthesis of the first acid dye specifically for wool, known as Acid Red A, which also led to the determination of its basic structure. china-dyestuff.comcolorfuldyes.com Following this, acid dyes with an anthraquinone (B42736) structure were invented after 1890, expanding the available color palette. colorfuldyes.com By the turn of the 20th century, synthetic dyes, including the growing class of acid dyes, constituted nearly 90 percent of all industrial dyes. britannica.com Today, hundreds of acid dye varieties exist, widely used for coloring materials like wool, silk, and nylon. china-dyestuff.com

Classification and General Characteristics of Acid Dyes Relevant to Research Paradigms

Acid dyes are a class of water-soluble, anionic dyes primarily used for dyeing protein fibers like wool and silk, as well as synthetic polyamides such as nylon. meghmaniglobal.comtiankunchemical.comiosrjournals.org Their name is derived from the acidic conditions of the dyeing process and the presence of acidic functional groups in their molecular structure. china-dyestuff.comtextilelearner.net

General Characteristics:

Anionic Nature : In solution, these dyes are anionic, carrying a negative charge. textilelearner.net

Solubility : They are soluble in water, a property facilitated by the presence of acidic groups. tiankunchemical.comtextilelearner.net

Chemical Structure : The core structure of an acid dye consists of a chromophore, the color-giving part of the molecule with a system of conjugated double bonds, and an auxochrome, a functional group that assists in binding the dye to the fiber. meghmaniglobal.com The acidic groups are typically sulfonic acid (-SO3H) or carboxylic acid (-COOH) groups, often present as their sodium salts (-SO3Na or -COONa). china-dyestuff.comiosrjournals.org

Bonding Mechanism : Acid dyes attach to fibers through several types of interactions, including ionic bonding, hydrogen bonding, and Van der Waals forces. iosrjournals.orgwikipedia.org The primary mechanism involves the formation of an ionic bond between the anionic dye molecule and cationic sites on the fiber, which are formed under acidic conditions (protonated –NH2 groups). iosrjournals.orgtextilelearner.netwikipedia.org

Classification Systems:

Acid dyes can be classified based on their chemical structure or their dyeing properties.

Classification by Chemical Structure:

Azo Dyes : This is the largest category, characterized by the presence of one or more azo groups (-N=N-). They account for a majority of the varieties and produce a wide range of colors, particularly yellows, oranges, and reds. tiankunchemical.comwikipedia.org

Anthraquinone Dyes : These dyes are based on the anthraquinone structure and are known for producing bright blue and green shades with good lightfastness. tiankunchemical.comwikipedia.org

Triarylmethane Dyes : This class provides bright, high-strength colors, mainly purple, blue, and green, but they generally have poor lightfastness. tiankunchemical.com

Classification by Dyeing Behavior: This classification is based on dyeing properties such as migration ability, wet fastness, and the required pH of the dyebath. textilelearner.netwikipedia.org

Leveling Acid Dyes : These have relatively low molecular weights, which allows them to migrate readily and produce a uniform, level color. meghmaniglobal.comwikipedia.org They are applied in a strongly acidic bath (pH 2-4) but typically exhibit low wet fastness. china-dyestuff.comwikipedia.org

Milling (or Super-milling) Acid Dyes : These are used to create deep, rich colors, particularly on nylon and other synthetic fibers. meghmaniglobal.com They have a higher molecular weight and better wet fastness compared to leveling dyes. wikipedia.org

Metal-Complex Acid Dyes : These dyes consist of an acid dye molecule complexed with a metal ion, usually chromium or cobalt. wikipedia.org They have high molecular weights, leading to excellent wet fastness, though they may produce duller shades. wikipedia.org

Classification TypeCategoryKey Characteristics
By Chemical StructureAzoContains -N=N- group; largest class, wide color range. tiankunchemical.com
AnthraquinoneBased on anthraquinone; good lightfastness, bright blues/greens. tiankunchemical.com
TriarylmethaneBright colors, high strength; poor lightfastness. tiankunchemical.com
By Dyeing BehaviorLevelingLow molecular weight, good leveling, low wet fastness. meghmaniglobal.comwikipedia.org
MillingHigher molecular weight, good wet fastness, deep colors. meghmaniglobal.comwikipedia.org
Metal-ComplexComplexed with metal ions; excellent wet fastness, duller shades. wikipedia.org

Rationale for Focused Academic Investigation of Acid Brown 235 within Contemporary Chemical and Environmental Science

This compound is a specific polyazo dye used primarily for leather shading. sdinternational.comworlddyevariety.comcolorantsgroup.com Its investigation is driven by the need to understand its properties and environmental fate, a concern common to many synthetic dyes.

Chemical Profile of this compound:

PropertyValue
CAS Registry Number12269-90-8 / 116628-42-3 sdinternational.comworlddyevariety.com
Molecular FormulaC₃₄H₂₂N₁₀O₁₆S₃ sdinternational.comworlddyevariety.com
Molecular Weight922.79 g/mol sdinternational.comworlddyevariety.com
Chemical ClassPolyazo worlddyevariety.comcolorantsgroup.com
SynonymIntrapel Dark Brown DGR sdinternational.comworlddyevariety.com
Physical AppearanceDark brown powder sdinternational.comcolorantsgroup.com
Primary ApplicationLeather shading sdinternational.comworlddyevariety.comcolorantsgroup.com

The rationale for studying this compound stems from several key areas:

Environmental Persistence and Remediation : As a polyazo dye, this compound is part of a class of compounds known for their complex structures and stability, which can make them resistant to degradation in the environment. Azo dyes are a significant component of industrial effluents, particularly from textile and leather industries. researchgate.net Research into their removal from wastewater is crucial. Methods such as adsorption and degradation (e.g., electrochemical oxidation, biodegradation) are actively investigated for azo dyes. researchgate.netmdpi.commdpi.com Studies on the adsorption of acid brown dyes onto various low-cost adsorbents highlight the scientific effort to develop effective water treatment technologies. deswater.commdpi.com

Complex Molecular Structure : The large and complex structure of this compound makes it an interesting subject for chemical analysis and characterization. Its manufacturing process involves the diazotization of 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid, which is then coupled with other aromatic compounds, resulting in a multi-azo structure. worlddyevariety.com

Interdisciplinary Research Landscape Pertaining to Complex Organic Chromophores

The study of complex organic chromophores like this compound is inherently interdisciplinary, drawing on expertise from various scientific fields. brown.edunortheastern.edu This research landscape integrates chemistry, environmental science, materials science, and biology.

Chemistry : Chemists focus on the molecular design, synthesis, and characterization of novel organic chromophores. nims.go.jp This includes developing molecules with unique optical and supramolecular properties for applications in areas like light-harvesting and sensing. nims.go.jp

Environmental Science : This field investigates the fate and impact of these complex molecules in the environment. brown.edu Research includes studying their persistence, toxicity, and the development of sustainable remediation technologies such as advanced oxidation processes and bioremediation. mdpi.comnih.gov The goal is to understand and mitigate the environmental problems caused by industrial effluents containing these compounds. brown.edu

Materials Science : Researchers in materials science develop new materials, such as advanced adsorbents (e.g., activated carbons, biochar, metal-organic frameworks) for the efficient removal of dyes from wastewater. deswater.commdpi.com This involves characterizing the surface properties and porosity of materials to optimize their adsorption capacity. deswater.com

Biomolecular and Nanosystems : At the nanoscale, interdisciplinary research explores the fundamental interactions between complex molecules and biological systems or novel nanomaterials. northeastern.edunortheastern.edu This can lead to new applications in sensing and catalysis, as well as a deeper understanding of the mechanisms of toxicity and degradation. nims.go.jp

This collaborative approach, combining fieldwork, advanced analytical techniques, and computational modeling, is essential for addressing the multifaceted challenges posed by complex synthetic compounds like this compound. brown.edunortheastern.edu

Properties

CAS No.

12269-90-8

Molecular Formula

C6H6O2S

Origin of Product

United States

Structural Elucidation and Reactivity Pathways in Academic Contexts

Spectroscopic Methodologies for Advanced Structural Probing of Acid Brown 235

Spectroscopic techniques are indispensable tools in academic research for determining the structure, functional groups, and electronic properties of chemical compounds like this compound. researchgate.netuoa.gr

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a technique used to study electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.netijrpr.comlibretexts.orgslideshare.net Molecules containing π-electrons or non-bonding electrons (n-electrons) can absorb UV-Vis light, causing these electrons to be excited from lower energy molecular orbitals to higher energy antibonding orbitals. ijrpr.comlibretexts.orgslideshare.net The specific wavelengths at which absorption occurs and the intensity of the absorption provide information about the electronic structure and the presence of chromophores, which are parts of the molecule that absorb strongly in the UV-Vis region. libretexts.orgmsu.edu For multi-azo dyes like this compound, the extended system of conjugated double bonds (π systems) is expected to result in significant absorption in the UV-Vis range, contributing to its brown color. worlddyevariety.comlibretexts.orgmsu.edu The position and intensity of the absorption maxima (λmax and εmax) can be influenced by factors such as conjugation length, the presence of substituents, and the solvent. ijrpr.comlibretexts.orgmsu.edu Changes in these parameters can lead to shifts in the absorption spectrum, known as bathochromic (red shift, to longer wavelengths) or hypsochromic (blue shift, to shorter wavelengths) shifts, and changes in intensity, referred to as hyperchromic (increased intensity) or hypochromic (decreased intensity) changes. ijrpr.com

Infrared and Raman Spectroscopy for Vibrational Modes and Functional Group Analysis

Infrared (IR) and Raman spectroscopies are complementary vibrational spectroscopic techniques that provide information about the functional groups and molecular structure of a compound based on its vibrational modes. nih.govresearchgate.netacs.org IR spectroscopy measures the absorption of infrared light, which causes transitions between vibrational energy levels of molecules. nih.govacs.org Raman spectroscopy, on the other hand, relies on the inelastic scattering of photons, where the frequency of scattered light is shifted due to interaction with molecular vibrations. nih.govacs.org These techniques are sensitive to different types of vibrations based on changes in dipole moment (IR) or polarizability (Raman) during the vibration. nih.govacs.orglibretexts.org

For this compound, IR and Raman spectroscopy can be used to identify characteristic functional groups present in its structure, such as azo groups (-N=N-), nitro groups (-NO₂), hydroxyl groups (-OH), sulfonic acid groups (-SO₃H), and aromatic rings. worlddyevariety.comresearchgate.netiitm.ac.in Specific vibrational modes associated with these groups appear at characteristic frequencies in the IR and Raman spectra. For example, C=O stretching vibrations typically appear in the 1600-1800 cm⁻¹ range, while O-H stretching vibrations are usually observed between 3600 and 3400 cm⁻¹. researchgate.net The analysis of the vibrational spectrum can help confirm the presence of these functional groups and provide insights into their local environment and bonding. nih.govresearchgate.net While some vibrations may be active in both IR and Raman, others may be selectively active in only one technique, making their combined use powerful for comprehensive structural characterization. nih.govacs.orglibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular architecture and dynamics of organic compounds. nih.govacs.orgacs.orgoup.com It provides detailed information about the connectivity of atoms, the types of functional groups present, and the three-dimensional arrangement of atoms in a molecule. acs.orgresearchgate.net By analyzing the chemical shifts, coupling constants, and integration of signals in NMR spectra (e.g., ¹H NMR, ¹³C NMR), researchers can assign specific signals to individual nuclei within the molecule. researchgate.net Two-dimensional (2D) NMR experiments, such as COSY, HMQC, and HMBC, are particularly useful for establishing correlations between nuclei and mapping out the molecular framework. researchgate.net

For a complex molecule like this compound, NMR spectroscopy can provide crucial information about the different aromatic rings, the positions of substituents, and the linkages between the azo groups and the aromatic systems. worlddyevariety.com Analysis of NMR data can help confirm the proposed multi-azo structure and differentiate between possible isomeric forms. Furthermore, NMR can be used to study the dynamics of the molecule, such as the rotation around bonds or conformational changes, by analyzing parameters like line shapes and relaxation times. nih.govacs.orgacs.orgoup.com Molecular dynamics simulations can complement NMR studies to provide a more complete picture of the molecule's behavior in solution or other environments. nih.govoup.com

Investigation of Intramolecular Interactions and Tautomeric Equilibria in this compound Systems

Intramolecular interactions, such as hydrogen bonding and π-π stacking, play a significant role in determining the conformation and properties of molecules. pjsir.orgnih.gov For multi-azo compounds like this compound, the presence of various functional groups, including azo linkages, hydroxyl groups, nitro groups, and sulfonic acid groups, can lead to complex intramolecular interactions. worlddyevariety.com Hydrogen bonding, both intramolecular and intermolecular, can influence the stability of different conformers and potentially participate in tautomeric equilibria. pjsir.orguc.ptucl.ac.uk

Tautomerism is the existence of two or more interconvertible structures that differ in the position of a proton and an electron rearrangement. uc.ptacs.org Azo dyes are known to exhibit tautomerism, particularly keto-enol or hydrazone-azo tautomerism, depending on the presence of suitable functional groups adjacent to the azo linkage. While specific research on the tautomeric equilibria of this compound was not found, studies on related azo compounds indicate that the electronic character of substituents and the solvent can influence the predominant tautomeric form. pjsir.orguc.pt Spectroscopic techniques, particularly NMR and UV-Vis spectroscopy, are valuable for investigating tautomeric equilibria by allowing for the detection and quantification of different tautomers present in a sample under various conditions. slideshare.netuc.pt Changes in temperature, pH, or solvent can shift the equilibrium, and these changes can be monitored spectroscopically.

Reaction Mechanisms of this compound Under Controlled Experimental Conditions

Investigating the reaction mechanisms of this compound under controlled experimental conditions is crucial for understanding its chemical behavior and potential transformations. As a multi-azo dye, this compound contains reducible azo linkages, which are susceptible to various chemical reactions, including reduction and oxidation. Studies on the degradation of azo dyes, often in the context of wastewater treatment, provide insights into potential reaction pathways.

Under reductive conditions, the azo linkages (-N=N-) can be cleaved, leading to the formation of aromatic amines. This reduction can be achieved through various methods, including chemical reducing agents or biological processes. The mechanism typically involves the stepwise addition of electrons and protons to the azo bond.

Oxidative processes, such as those involving Fenton's reagent (Fe²⁺/H₂O₂), can lead to the degradation of azo dyes through the generation of reactive oxygen species. researchgate.net These species can attack the chromophoric system, leading to the breaking of bonds and the formation of smaller, often less colored, molecules. The specific reaction products and mechanisms depend on the oxidant used and the experimental conditions, such as pH, temperature, and the presence of catalysts. researchgate.netacs.org

This compound's synthesis involves the diazotization of aromatic amines and coupling with coupling components. worlddyevariety.com Understanding the reverse reactions or other reactions it undergoes under specific controlled conditions, such as varying pH, temperature, or in the presence of specific reagents, is essential for predicting its stability and reactivity in different environments. Academic research in this area often involves identifying reaction intermediates and products using spectroscopic and chromatographic techniques to propose detailed reaction mechanisms.

Investigation of Interfacial Interaction Mechanisms with Diverse Substrates

Principles of Acid Dye Binding to Polymeric and Proteinaceous Materials

Acid dyes have a strong affinity for protein fibers such as wool and silk, as well as for nylon leatherdyes.net. These materials contain positively charged sites that can interact with the negatively charged acid dye molecules leatherdyes.net. The binding mechanisms involve several types of interactions.

Role of Ionic Bonding and Electrostatic Interactions

Ionic bonding and electrostatic interactions play a significant role in the binding of acid dyes to protein and polyamide fibers. Acid dyes contain anionic groups, such as sulfonate groups, which become negatively charged in the dyeing bath leatherdyes.net. Protein fibers, like wool and silk, have amino groups that can be protonated in acidic conditions, resulting in positively charged sites on the fiber surface. Polyamide fibers, such as nylon, also possess amine groups that can become protonated. The electrostatic attraction between the negatively charged dye anions and the positively charged sites on the fiber surface is a primary driving force for the adsorption of acid dyes leatherdyes.net. This forms ionic linkages or salt links between the dye molecules and the polymer leatherdyes.net. Ionic interactions can be strong, with bond strengths typically ranging from 5 to 35 kcal/mol, and are critical in processes like surface adsorption acs.org.

Influence of Van der Waals Forces and π-π Stacking Interactions

Van der Waals forces, which are weak, short-range attractive forces arising from temporary fluctuations in electron distribution, also contribute to the binding of acid dyes to substrates leatherdyes.netmdpi.com. These forces are always present between molecules and become more significant when molecules are in close proximity researchgate.net.

π-π stacking interactions occur between aromatic rings in the dye molecule and aromatic or planar regions in the substrate mdpi.comresearchgate.netnih.govelifesciences.org. Acid Brown 235, being a multi-azo dye with aromatic components, can engage in these interactions worlddyevariety.com. Protein fibers contain aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) that can participate in π-π stacking nih.govelifesciences.org. Some polymeric materials may also contain aromatic or planar structures. These interactions, while individually weak, can collectively contribute to the adsorption energy and help stabilize the dye-substrate complex, promoting close packing and shape complementarity researchgate.net.

Surface Chemistry and Adsorption Site Characterization

The surface chemistry of the substrate plays a critical role in determining the extent and strength of acid dye adsorption. The presence and distribution of functional groups on the substrate surface dictate the available adsorption sites for the dye molecules nih.govrsc.org. For protein fibers, the amino, carboxyl, and hydroxyl groups of the amino acid residues contribute to the surface chemistry and provide sites for ionic and hydrogen bonding interactions brandeis.edu. In polymeric materials, functional groups introduced during synthesis or modification can serve as adsorption sites mdpi.com.

The pH of the dyeing bath significantly influences the surface charge of both the dye and the substrate, thereby affecting the availability of ionic binding sites imist.ma. Acid dyes are typically applied in acidic conditions, which promotes the protonation of amino groups on protein and polyamide fibers, increasing the number of positively charged sites available for interaction with the negatively charged dye molecules leatherdyes.netimist.ma.

Characterizing the surface chemistry and adsorption sites can involve techniques that probe surface functional groups and their interactions mdpi.com. The density and accessibility of these sites influence the maximum adsorption capacity of the substrate for the dye nih.gov.

Kinetic and Thermodynamic Aspects of Dye-Substrate Association at Interfaces

The kinetics of dye adsorption describes the rate at which dye molecules bind to the substrate surface over time imist.maresearchgate.net. This process is influenced by factors such as dye concentration, temperature, pH, and the physical properties of the substrate, such as surface area and porosity nih.govimist.ma. Initially, adsorption is usually rapid due to the availability of many vacant sites. As these sites become occupied, the adsorption rate slows down until equilibrium is reached, where the rate of adsorption equals the rate of desorption nih.gov. Kinetic models, such as pseudo-first-order and pseudo-second-order models, are often used to describe the adsorption process and determine parameters related to the adsorption rate imist.maresearchgate.net.

The thermodynamics of dye-substrate association provides information about the feasibility and spontaneity of the adsorption process, as well as the energy changes involved imist.mawiley-vch.denih.gov. Thermodynamic parameters, such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), can be determined from adsorption experiments conducted at different temperatures imist.ma. A negative ΔG° indicates a spontaneous adsorption process imist.ma. The values of ΔH° and ΔS° can provide insights into the nature of the interactions (e.g., exothermic or endothermic) and the changes in randomness at the solid-solution interface during adsorption. These parameters help in understanding the driving forces behind the dye-substrate association and optimizing dyeing conditions imist.ma.

While specific detailed kinetic and thermodynamic data for this compound were not extensively found in the immediate search results, the general principles applicable to acid dyes and adsorption processes provide a framework for understanding its behavior. Studies on the adsorption of various dyes onto different materials often utilize kinetic and thermodynamic analyses to elucidate the binding mechanisms and optimize removal or dyeing processes imist.maresearchgate.net.

Environmental Fate and Transformation Pathways of Acid Dyes, Exemplified by Acid Brown 235

Transport and Distribution Dynamics in Aqueous and Sedimentary Systems

The transport and distribution of acid dyes like Acid Brown 235 in aquatic and sedimentary systems are largely governed by their water solubility and their interaction with solid matrices.

Acid dyes are generally highly soluble in water due to the presence of hydrophilic sulfonic acid groups. nih.gov This high water solubility suggests that, upon release into aquatic environments, this compound is likely to remain dissolved in the water column and be transported over potentially long distances by water currents. nih.gov The extent of dispersal is influenced by factors such as flow rate, turbulence, and the volume of the receiving water body.

Despite their high water solubility, acid dyes can undergo sorption to particulate matter and sediments. nih.gov This interaction is primarily driven by electrostatic attraction between the anionic dye molecules and positively charged sites on the surface of soil and sediment particles, such as clay minerals and organic matter, particularly under acidic conditions where these surfaces may have a net positive charge or exhibit variable charges. nih.gov

Studies on the sorption of various acid dyes to soils and sediments have shown that the process can be influenced by factors such as pH, organic matter content, and clay content. For example, increasing pH can lead to increased repulsion between anionic dye molecules and negatively charged sorption sites, potentially reducing sorption. Conversely, a higher content of clay and organic matter can provide more sorption sites, increasing the sorption capacity.

While specific sorption data for this compound is limited in the provided sources, general principles for acid dyes suggest that a portion of the dye in the water column may partition to suspended solids and ultimately settle into sediments. nih.gov The extent of this partitioning would depend on the specific characteristics of the aquatic system and the sediment composition. The surface activity of the dye can also increase its adsorption potential despite high water solubility.

Abiotic Degradation Mechanisms

Abiotic degradation refers to the transformation of a compound through non-biological processes, such as photolysis and hydrolysis. While acid dyes are generally designed for high stability, particularly against light and washing, they can undergo abiotic transformations in the environment.

Photolysis involves the degradation of a substance through exposure to light, particularly ultraviolet (UV) and visible light. wikipedia.org Many dyes, including azo dyes which constitute the chemical class of this compound, have chromophores that absorb light in the visible and UV regions, making them potentially susceptible to photodegradation.

Research on the photocatalytic degradation of various acid dyes using catalysts like titanium dioxide (TiO₂) under UV or visible light irradiation has demonstrated that photodegradation can be an effective pathway for dye removal from water. These processes often involve the generation of reactive oxygen species, such as hydroxyl radicals, which can break down the complex dye molecules into simpler compounds. The rate and efficiency of photodegradation can be influenced by factors such as dye concentration, pH, light intensity, and the presence of photocatalysts.

While specific studies on the photolytic transformation of this compound were not found in the provided sources, the general susceptibility of azo dyes to photodegradation suggests that this pathway could contribute to the removal of this compound from sunlit surface waters. However, some sources also suggest that photolysis may not be a primary degradation pathway for all azo dyes, as they are designed for photolytic stability in their applications.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a molecule of water. For organic compounds like dyes, hydrolysis can occur under acidic, neutral, or alkaline conditions, often catalyzed by acids or bases. nih.gov

Acid dyes, particularly those with hydrolyzable groups, can undergo hydrolysis in aqueous environments. nih.gov The stability of a compound to hydrolysis is typically assessed as a function of pH and temperature. For example, studies on the hydrolysis of other organic compounds have shown that the rate can be highly dependent on pH. wikipedia.org

Specific data on the hydrolytic cleavage pathways of this compound is not explicitly provided in the search results. However, given its complex polyazo structure with potential hydrolyzable bonds, hydrolysis could be a possible abiotic degradation pathway in aquatic environments, particularly under extreme pH conditions or elevated temperatures, although acid dyes are generally designed to be stable in water under typical application conditions. nih.gov One source indicated that a specific dye showed little degradation at pH 4, 7, and 9 over a year, suggesting stability under typical environmental pH ranges.

The chemical stability of this compound under varied environmental stresses, including different pH levels, temperatures, and the presence of other chemicals, influences its persistence in the environment. Acid dyes are generally designed to be chemically stable to withstand the dyeing process and ensure colorfastness in the final product.

Studies on the stability of various dyes have shown that factors like pH and temperature can affect their degradation. For instance, the stability of some compounds in aqueous solutions is significantly influenced by pH, with degradation rates varying considerably across different pH ranges. wikipedia.org Temperature can also play a role, with higher temperatures generally leading to increased reaction rates.

Based on the information available for acid dyes in general, this compound is expected to exhibit a degree of chemical stability in water, particularly within typical environmental pH ranges. However, under extreme conditions, such as very low or high pH or elevated temperatures, abiotic degradation through hydrolysis or other chemical reactions may occur. The presence of other chemicals in the environment, such as oxidizing agents or metal ions, could also potentially influence its stability and transformation pathways.

Biotic Degradation Mechanisms

Biotic degradation of azo dyes, including complex structures like this compound, primarily involves microbial processes and enzymatic activities. nih.govmedcraveonline.com Microorganisms have developed mechanisms to degrade azo dyes, offering a cost-effective and sustainable approach with less sludge production compared to physicochemical methods. nih.gov

Microbial Biodegradation Pathways

Microbial biodegradation of azo dyes can occur under both aerobic and anaerobic conditions, with the effectiveness depending on the specific microbial strain and environmental factors. nih.govnih.govijcmas.com

Aerobic Degradation Routes and Enzymatic Systems

Aerobic degradation of azo dyes by microorganisms can involve enzymatic systems that lead to the cleavage of the azo bond and further breakdown of the resulting aromatic amines. While some bacteria possess intracellular enzymes like azoreductases and dioxygenases involved in azo bond cleavage, other microorganisms, particularly fungi, secrete extracellular enzymes such as laccases and peroxidases that can oxidize a broad range of aromatic compounds, contributing to the degradation of complex dye structures. ua.pttandfonline.com

Studies on the aerobic degradation of various dyes have shown the involvement of specific enzymatic systems. For instance, white-rot fungi are known for their production of ligninolytic enzymes, including lignin (B12514952) peroxidase (LiP), manganese peroxidase (MnP), and laccase, which are effective in degrading complex organic compounds like dyes. medcraveonline.comnih.govua.pt These enzymes can catalyze the oxidation of phenolic and non-phenolic compounds, leading to dye decolorization and degradation. ua.pt

Research on the aerobic degradation of other acid dyes, such as Acid Red 151, has demonstrated that acclimated microorganisms can utilize the dye as a sole source of carbon and energy, leading to significant decolorization and mineralization. researchgate.net While specific data on the aerobic degradation pathways and enzymatic systems for this compound are limited in the provided results, the general principles of aerobic microbial degradation of azo dyes involving oxidative enzymes are applicable.

Anaerobic Transformation Processes

Anaerobic degradation is often considered the initial step in the biodegradation of azo dyes, particularly for bacteria. nih.govnih.gov Under anaerobic conditions, microorganisms can reductively cleave the azo (-N=N-) bond, primarily through the action of azoreductase enzymes. nih.govijcmas.com This reductive cleavage breaks the chromophoric group of the dye, leading to decolorization and the formation of colorless aromatic amines. nih.govijcmas.com

While this anaerobic reduction effectively removes the color, the resulting aromatic amines can be potentially toxic and require further degradation. ijcmas.comnih.gov Therefore, a sequential anaerobic-aerobic treatment process is often considered effective for complete mineralization of azo dyes, where anaerobic treatment leads to decolorization and aerobic treatment further degrades the resulting aromatic amines. nih.govnih.gov

Studies on the anaerobic degradation of various azo dyes by bacterial cultures have shown that the process can be influenced by factors such as the presence of co-substrates (e.g., glucose) and redox mediators. nih.govwur.nl The rate of anaerobic azo dye reduction can vary depending on the dye structure and the microbial community. wur.nl

Enzymatic Decolorization and Mineralization

Enzymatic degradation is a promising approach for the decolorization and mineralization of dyes, offering advantages such as high efficiency and reduced formation of toxic by-products compared to some chemical methods. ua.ptresearchgate.net Oxidoreductase enzymes, particularly laccases, peroxidases (like LiP and MnP), and azoreductases, play crucial roles in enzymatic dye degradation. ua.pttandfonline.com

Laccases are widely studied for their ability to oxidize a broad range of phenolic and non-phenolic compounds, including azo dyes, often without the need for mediators. ua.ptresearchgate.net Peroxidases, such as MnP, require mediators (like Mn²⁺) to oxidize substrates. ua.pt These enzymes can lead to significant decolorization rates and, in some cases, mineralization of the dye molecules. medcraveonline.comnih.gov

Advanced Remediation Technologies and Mechanistic Insights for Acid Dye Removal

Adsorption Phenomena and Engineering for Acid Dye Elimination

Adsorption is a widely utilized and effective method for the removal of dyes from wastewater due to its relative simplicity, low cost, and high efficiency compared to other treatment methods. The process involves the accumulation of dye molecules (adsorbate) onto the surface of a solid material (adsorbent). The efficiency of acid dye removal by adsorption is influenced by various factors, including the properties of the adsorbent, the characteristics of the dye molecule (such as molecular structure and charge), solution pH, temperature, contact time, and initial dye concentration nih.gov.

Adsorption Kinetics and Rate-Limiting Steps

Adsorption kinetics describe the rate at which dye molecules are taken up by the adsorbent over time. Kinetic studies are crucial for understanding the adsorption mechanism and identifying the rate-limiting step, which can be surface adsorption or intra-particle diffusion. Commonly applied kinetic models include the pseudo-first-order and pseudo-second-order models. The pseudo-second-order model often provides a better fit for acid dye adsorption data, suggesting that the adsorption rate is controlled by a chemical process involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. Intra-particle diffusion models are used to evaluate the diffusion of dye molecules within the pores of the adsorbent.

Adsorption Isotherms and Equilibrium Modeling

Adsorption isotherms describe the relationship between the amount of dye adsorbed onto the adsorbent and the equilibrium concentration of the dye in the solution at a constant temperature. These models provide insights into the adsorption capacity of the adsorbent and the nature of the adsorption process (e.g., monolayer or multilayer adsorption, homogeneous or heterogeneous surface). Popular isotherm models applied to acid dye adsorption include the Langmuir, Freundlich, and Temkin models. The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model describes multilayer adsorption on heterogeneous surfaces. Studies on various acid dyes have shown that different adsorbents may exhibit better correlation with one model over the other, depending on the adsorbent material and experimental conditions.

Thermodynamic Parameters of Adsorption Processes

Thermodynamic studies are conducted at different temperatures to evaluate the feasibility and spontaneity of the adsorption process, as well as to determine the energy changes involved. Key thermodynamic parameters include the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°). A negative ΔG° indicates a spontaneous adsorption process, while the value of ΔH° can suggest whether the adsorption is endothermic (requires energy) or exothermic (releases energy). A positive ΔS° typically indicates an increase in randomness at the solid-solution interface during the adsorption of dye molecules.

Mechanisms of Adsorption on Varied Adsorbent Surfaces

The mechanism by which acid dyes adsorb onto different surfaces is complex and can involve a combination of interactions. The chemical structure of acid dyes, which typically contain sulfonic groups, results in a negative charge in aqueous solutions nih.gov. Therefore, the surface properties and charge of the adsorbent play a critical role in the adsorption mechanism.

Electrostatic Interactions

Electrostatic interactions are a primary driving force for the adsorption of charged dye molecules onto oppositely charged adsorbent surfaces. For acid dyes, which are anionic, adsorbents with positively charged surfaces are particularly effective due to the strong electrostatic attraction between the negatively charged sulfonate groups of the dye and the positive sites on the adsorbent. The pH of the solution significantly influences the surface charge of both the adsorbent and the dye molecules, thereby affecting electrostatic interactions.

Surface Complexation and Chelation

Development and Characterization of Novel Adsorbent Materials for Acid Dyes

The search for efficient and cost-effective adsorbents for dye removal has led to the development and investigation of various novel materials rsc.orgresearchgate.netrsc.orgnih.govmdpi.com. These materials are characterized by properties such as high surface area, tunable pore structure, and the presence of specific surface functional groups that facilitate interaction with dye molecules frontiersin.orgiwaponline.comfrontiersin.org. While extensive research exists on the application of these materials for dye removal in general, specific studies focusing on the adsorption of Acid Brown 235 are limited in the reviewed literature.

Carbonaceous Adsorbents and Derived Composites

Carbonaceous adsorbents, including activated carbon, biochar, and carbon nanotubes, are widely recognized for their high adsorption capacity for organic pollutants, including dyes arts.ac.ukrsc.orgresearchgate.netfrontiersin.orgfrontiersin.orgmdpi.commatec-conferences.org. Activated carbon, derived from various carbon-rich precursors often through physical or chemical activation, possesses a highly porous structure and large surface area frontiersin.orgmatec-conferences.org. Biochar, produced from the pyrolysis of biomass, is another promising and often low-cost carbonaceous adsorbent arts.ac.ukmdpi.com. Composites incorporating carbon materials with other substances can be developed to enhance adsorption performance or introduce new functionalities mdpi.com. Despite the broad application of carbonaceous materials in dye adsorption, specific research detailing the development, characterization, and performance of these adsorbents for the removal of this compound was not identified in the provided search results.

Metal-Organic Frameworks (MOFs) and Their Derivatives

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials formed by the coordination of metal ions or clusters with organic ligands iwaponline.comrsc.org. Their high surface area, tunable pore size and chemistry, and diverse structural topologies make them attractive candidates for adsorption applications, including dye removal rsc.orgiwaponline.comrsc.orgijcce.ac.irresearchgate.netresearchgate.net. MOF-235, an iron terephthalate (B1205515) MOF, has been synthesized and characterized, and its adsorption properties for certain gases and dyes have been investigated ijcce.ac.irresearchgate.netresearchgate.net. While MOFs show significant potential for dye adsorption, specific studies on the application of MOF-based materials or their derivatives for the removal of this compound were not found in the examined literature.

Biomass-Derived and Bio-adsorbent Materials

Biomass-derived and bio-adsorbent materials utilize readily available and often low-cost biological resources for the removal of pollutants worlddyevariety.comservice.gov.uknih.govrsc.orgfrontiersin.orgresearchgate.netdyes.co.ukresearchgate.netuni.luresearchgate.net. These materials can include agricultural wastes, industrial by-products, and natural biomass like algae arts.ac.ukmdpi.commdpi.comfrontiersin.orgresearchgate.netresearchgate.netresearchgate.net. The effectiveness of bio-adsorbents often stems from the presence of functional groups (e.g., hydroxyl, carboxyl, amine) in their structure that can interact with dye molecules mdpi.comresearchgate.net. While various biomass-derived materials have been explored for the adsorption of different acid dyes researchgate.netnih.gov, specific research detailing the use and performance of biomass-derived or bio-adsorbent materials for the removal of this compound was not found in the consulted literature.

Advanced Oxidation Processes (AOPs) for Acid Dye Degradation

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic materials from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). While AOPs are widely applied for the degradation of various acid dyes, specific studies detailing the application and effectiveness of these processes specifically for this compound were not found in the performed searches.

Photocatalytic Degradation Mechanisms and Semiconductor Composites

Photocatalytic degradation involves the use of semiconductor photocatalysts, often metal oxides like TiO₂ or ZnO, activated by light irradiation to generate reactive species, including hydroxyl radicals, which can degrade organic pollutants like dyes. This method has shown promise for the decolorization and degradation of various acid dyes. However, specific research on the photocatalytic degradation mechanisms and the use of semiconductor composites specifically for this compound was not identified in the search results.

Fenton and Electro-Fenton Processes for Hydroxyl Radical Generation

Fenton and Electro-Fenton processes rely on the generation of highly reactive hydroxyl radicals through the reaction of hydrogen peroxide with ferrous ions (Fenton) or electrochemically generated ferrous ions (Electro-Fenton). These processes are effective for the degradation of many organic pollutants, including acid dyes. Despite their general applicability to acid dyes, specific studies detailing the performance, reaction kinetics, or mechanistic insights of Fenton or Electro-Fenton processes specifically for the degradation of this compound were not found in the conducted searches.

Ozonation and Combined Ozonation-UV Systems

Ozonation involves the use of ozone (O₃) as a powerful oxidizing agent for the degradation of dyes. Combined ozonation-UV systems can enhance the production of hydroxyl radicals, leading to more efficient degradation. Ozonation has been applied to the treatment of various dyes, including some acid and basic brown dyes. However, specific research focusing on the ozonation or combined ozonation-UV degradation of this compound was not present in the search results.

Electrochemical Oxidation and Electrocatalytic Approaches

Electrochemical oxidation involves the degradation of pollutants through direct or indirect oxidation reactions occurring at the surface of electrodes. Electrocatalytic approaches utilize specific electrode materials to enhance the efficiency and selectivity of the oxidation process. This method has been investigated for the removal of various acid dyes, including some acid brown dyes. However, specific studies detailing the electrochemical oxidation or electrocatalytic degradation of this compound were not found in the performed searches.

Sonochemical Degradation and Ultrasonic Enhancement

Sonochemical degradation utilizes ultrasonic waves to generate cavitation bubbles in the water, which can lead to the formation of reactive species like hydroxyl radicals and localized high temperatures and pressures, promoting the degradation of pollutants. While sonochemical methods have been explored for the degradation of various dyes, specific research on the sonochemical degradation or ultrasonic enhancement of this compound removal was not identified in the search results.

Hybrid and Integrated Remediation Systems for Enhanced Efficiency

Combination of Adsorption with Degradation Techniques

The combination of adsorption with degradation techniques offers a promising approach for the removal of recalcitrant dyes from wastewater. This integrated method leverages the strengths of both processes: adsorption concentrates the dye molecules onto a solid phase, making them more accessible for subsequent degradation, while degradation breaks down the complex dye structure into simpler, less harmful compounds.

Adsorption is a widely used technique for dye removal due to its effectiveness and relative simplicity. nih.govdeswater.com Various adsorbent materials, including activated carbon, biomass-based adsorbents, and metal-organic frameworks (MOFs), have been explored for their ability to bind dye molecules. nih.govdeswater.comresearchgate.netmdpi.com The efficiency of adsorption is influenced by factors such as the type of adsorbent, dye concentration, pH, and contact time. researchgate.net

Degradation techniques, such as biological degradation, chemical oxidation, and photocatalysis, aim to break down the chromophoric groups responsible for the color of the dyes. cdnsciencepub.comnih.govnih.gov However, some dyes, particularly complex azo dyes like this compound, can be resistant to single degradation processes. cdnsciencepub.com

Sequential Biological-Physicochemical Processes

Sequential biological-physicochemical processes involve the application of biological and physicochemical treatment methods in a specific order to achieve comprehensive dye removal and detoxification. This approach is particularly relevant for complex and recalcitrant dyes that are not effectively treated by a single method. mdpi.comijesd.org

Biological processes, such as aerobic or anaerobic degradation by microorganisms, can break down the azo bonds and other functional groups in dye molecules. cdnsciencepub.comnih.gov However, some dyes and their degradation products can be toxic to microorganisms or may not be fully mineralized biologically. cdnsciencepub.com

Physicochemical processes, including coagulation-flocculation, advanced oxidation processes (AOPs), and membrane filtration, can be employed to remove color, suspended solids, and recalcitrant organic matter. nih.govdeswater.comresearchgate.netijesd.org These methods can be used as pre-treatment steps to reduce the toxicity or complexity of the wastewater before biological treatment, or as post-treatment steps to polish the effluent and remove residual pollutants. deswater.com

A common sequential approach for treating azo dyes involves an initial anaerobic treatment to cleave the azo bonds, followed by an aerobic treatment to further degrade the resulting aromatic amines. cdnsciencepub.com Other sequences might involve a physicochemical step like coagulation-flocculation or an AOP before or after biological treatment. mdpi.comresearchgate.netijesd.org The specific sequence and choice of processes depend on the characteristics of the wastewater and the target removal efficiency.

Further research specifically investigating the application and optimization of combined adsorption-degradation and sequential biological-physicochemical processes for the removal of this compound is needed to develop more effective and sustainable treatment strategies for wastewater containing this dye.

Advanced Analytical Methodologies for the Detection and Quantification of Acid Brown 235 and Its Metabolites in Research Studies

Spectrophotometric Approaches for Quantification

Spectrophotometry, particularly UV-Visible (UV-Vis) spectroscopy, serves as a fundamental technique for the quantification of dyes in solution. thermofisher.comumn.edu This method is based on the principle that dye molecules absorb light at specific wavelengths. For polyazo dyes like Acid Brown 235, the intensity of the color is directly proportional to its concentration, a relationship described by the Beer-Lambert law.

The quantification process involves measuring the absorbance of a sample at its wavelength of maximum absorbance (λmax). worldwidejournals.com A calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the dye in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. hkust-gz.edu.cn UV-Vis spectrophotometry is widely used for routine quality control and for monitoring the progress of dye degradation studies, where a decrease in the absorbance at the λmax indicates the breakdown of the dye structure. worldwidejournals.comresearchgate.net While rapid and cost-effective, its application in complex mixtures can be limited by interferences from other absorbing species. nih.gov

Table 1. General Parameters for Spectrophotometric Quantification of Azo Dyes.
ParameterDescriptionTypical Application
Wavelength RangeTypically 200-800 nm (UV-Visible range). Azo dyes exhibit characteristic peaks in the visible region (400-700 nm) due to their chromophoric azo bonds (-N=N-). worldwidejournals.comDetermining the λmax for a specific dye.
Maximum Absorbance (λmax)The wavelength at which a substance has its strongest photon absorption. This is specific to the dye's molecular structure.Quantitative analysis based on the Beer-Lambert law.
Calibration CurveA linear plot of absorbance vs. concentration for a series of standard solutions.Used to determine the concentration of an unknown sample.
SolventDeionized water is commonly used for water-soluble acid dyes. The solvent can influence the λmax. uctm.eduPreparation of standards and samples.

Chromatographic Techniques for Separation and Identification (e.g., HPLC, GC-MS for degradation products)

Chromatographic methods are essential for separating complex mixtures and providing detailed qualitative and quantitative information.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of synthetic dyes. nih.govresearchgate.net For polyazo dyes, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. najah.edu This technique allows for the separation of the parent dye from impurities or other dyes present in a mixture. nih.gov Detection is typically achieved using a UV-Vis or a photodiode array (PDA) detector, which can provide spectral information to aid in peak identification. analytice.com Coupling HPLC with mass spectrometry (LC-MS) provides even greater specificity and sensitivity, allowing for the definitive identification of the dye based on its mass-to-charge ratio. spectralabsci.com

Table 2. Illustrative HPLC Conditions for Azo Dye Analysis.
ParameterTypical ConditionsReference
ColumnReversed-phase C18 (e.g., 2.1 x 150 mm, 3 µm) researchgate.netspectralabsci.com
Mobile PhaseGradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). najah.edu
Flow Rate0.2 - 1.0 mL/min researchgate.net
DetectionUV-Vis or Photodiode Array (PDA) at the dye's λmax. Mass Spectrometry (MS) for identification. analytice.comspectralabsci.com

Gas Chromatography-Mass Spectrometry (GC-MS) is the reference technique for identifying and quantifying the degradation products of azo dyes, particularly the aromatic amines that can be formed through the reductive cleavage of the azo (-N=N-) linkage. restek.comresearchgate.net Since many aromatic amines are volatile or can be made volatile through derivatization, GC is an ideal separation technique. The mass spectrometer fragments the eluted compounds, producing a unique mass spectrum that acts as a chemical fingerprint, allowing for unequivocal identification. nih.gov This is crucial in toxicological studies, as many aromatic amines are known or suspected carcinogens. analytice.comshimadzu.com

Table 3. Common Azo Dye Degradation Products Identified by GC-MS.
Degradation Product ClassExamplesSignificance
Aromatic AminesAniline, N,N-dimethylaniline, 4-Aminobiphenyl, Benzidine, o-ToluidineMany are regulated due to carcinogenic properties. Formed by reductive cleavage of the azo bond. restek.comshimadzu.com
Phenolic CompoundsPhenol, Naphthol derivativesResult from the breakdown of the aromatic structures of the dye.
Simpler Organic CompoundsBenzene derivatives, Naphthalene derivatives, Phthalic acidIndicate further degradation of the primary breakdown products. researchgate.netpjsir.org

Electrochemical Sensors for Real-Time Monitoring and Detection

Electrochemical sensors are gaining prominence for the detection of dyes due to their high sensitivity, rapid response, portability, and low cost. doaj.orgmdpi.com These sensors operate by measuring the change in electrical current or potential resulting from the redox reactions of the target analyte at an electrode surface. mdpi.com For azo dyes, the electroactive azo group can be either oxidized or reduced, providing a measurable signal that is proportional to the dye's concentration.

To enhance sensitivity and selectivity, the working electrodes are often modified with nanomaterials such as carbon nanotubes, graphene, or metal nanoparticles. researchgate.net These modifications increase the electrode's surface area and catalytic activity, leading to improved analytical performance and lower detection limits. mdpi.com Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are commonly employed. doaj.org The development of these sensors offers the potential for real-time, in-situ monitoring of this compound in industrial effluents or during remediation processes. nih.gov

Table 4. Performance of Modified Electrochemical Sensors for Azo Dye Detection.
Electrode ModificationTarget Analyte ExampleDetection TechniqueLimit of Detection (LOD)Reference
Acid-Functionalized Carbon Nanotubes (COOH-fCNTs) on Glassy Carbon Electrode (GCE)Ethyl VioletSquare Wave Anodic Stripping Voltammetry (SWASV)0.36 nM acs.org
Cd/CNT & 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate (B81430) on Carbon Paste Electrode (CPE)Congo RedLinear Sweep Voltammetry (LSV)20 nM mdpi.com
Gold Nanoparticle (AuNP) Modified GCEFood Yellow 3Ratiometric Electrochemical Sensor1.60 nM mdpi.com
Copper (II)-benzene-1,3,5-tricarboxylate (Cu-BTC MOF)Patent Blue VDifferential Pulse Voltammetry (DPV)0.06 µM researchgate.net

Emerging Analytical Platforms for Complex Matrices

The analysis of dyes like this compound in complex matrices such as textile effluent, soil, or leather products presents significant challenges due to high levels of interfering substances. nih.govresearchgate.net Emerging platforms aim to address these challenges by improving sensitivity, selectivity, and enabling on-site analysis.

Hyperspectral Imaging (HSI): This technique combines digital imaging with spectroscopy to obtain both spatial and spectral information from a sample. HSI has shown potential for the on-site analysis of organic contaminants in wastewater, offering higher accuracy for both low and high concentrations compared to conventional spectrophotometry. researchgate.net

Smartphone-Based Spectrometers: The integration of compact spectrometers with smartphone technology provides an ultra-low-cost and field-deployable platform for absorbance spectroscopy. These devices can be used for monitoring dye concentrations in water, making them valuable tools for environmental sustainability and resource-limited settings. rsc.org

Advanced Coupled Chromatographic Techniques: The online coupling of liquid chromatography with gas chromatography (LC-GC) is a powerful tool for the trace-level analysis of emerging pollutants in highly complex matrices like wastewater. copernicus.org This approach enhances separation efficiency and reduces sample handling, allowing for the direct analysis of filtered samples.

Data Analytics and Artificial Intelligence: The application of machine learning and artificial intelligence to analyze data from analytical instruments, particularly electrochemical sensors, is an emerging trend. These approaches can help in creating classification models for the simultaneous detection of multiple analytes and improving the accuracy of sensing platforms. researchgate.netracoman.com

These innovative platforms are poised to revolutionize the monitoring of complex industrial dyes, providing more efficient, accurate, and accessible analytical solutions.

Future Research Trajectories and Interdisciplinary Perspectives for Acid Brown 235

The complex polyazo structure of Acid Brown 235 presents significant challenges for environmental remediation. As industries move towards more sustainable practices, future research must focus on innovative and interdisciplinary approaches to manage and mitigate the environmental impact of this dye. The following sections outline key trajectories for future investigation, from the development of green technologies to the integration of circular economy principles.

Q & A

Q. How can the molecular structure of Acid Brown 235 be accurately characterized using spectroscopic techniques?

Methodological Answer:

  • Techniques : Use nuclear magnetic resonance (NMR) spectroscopy to determine proton and carbon environments, infrared (IR) spectroscopy for functional group identification (e.g., azo bonds), and mass spectrometry (MS) for molecular weight confirmation .
  • Experimental Design : Prepare purified samples in deuterated solvents (e.g., DMSO-d6) for NMR. For MS, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) is recommended. Include reference standards for calibration .

Q. What standardized protocols exist for synthesizing this compound with high purity?

Methodological Answer:

  • Synthesis Steps : Follow diazotization-coupling reactions under controlled pH (e.g., pH 8–10) using aromatic amines and naphthol derivatives. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Purification : Employ column chromatography with silica gel or recrystallization in ethanol/water mixtures. Verify purity via high-performance liquid chromatography (HPLC) with UV-Vis detection (λ = 450–500 nm) .

Q. How can the solubility and stability of this compound be assessed across varying pH conditions?

Methodological Answer:

  • Solubility Tests : Prepare buffered solutions (pH 2–12) and measure saturation points gravimetrically. Use UV-Vis spectroscopy to track stability over time (e.g., absorbance decay at λmax) .
  • Controls : Include inert atmospheres (N2) to prevent oxidation and temperature-controlled environments (±0.5°C) .

Q. What analytical methods are suitable for quantifying this compound in complex matrices (e.g., wastewater)?

Methodological Answer:

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges. Validate recovery rates via spiked samples .
  • Quantification : Employ HPLC coupled with diode-array detection (DAD) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for trace-level detection (LOD < 0.1 ppm) .

Q. How do intermolecular interactions of this compound influence its dyeing efficiency on textile substrates?

Methodological Answer:

  • Kinetic Studies : Measure adsorption isotherms (Langmuir/Freundlich models) on cotton or wool. Use Fourier-transform infrared (FTIR) spectroscopy to analyze fiber-dye bonding .
  • Variables : Test temperature (25–80°C), ionic strength, and mordant effects (e.g., metal ions) .

Advanced Research Questions

Q. What mechanistic pathways explain the photodegradation of this compound under UV/visible light exposure?

Methodological Answer:

  • Experimental Setup : Use a photoreactor with controlled light intensity (e.g., 300 W Xenon lamp). Monitor degradation via HPLC and identify intermediates using LC-MS/MS .
  • Kinetic Analysis : Apply pseudo-first-order kinetics. Correlate quantum yield with wavelength-dependent irradiance .

Q. How can computational modeling (e.g., DFT) predict the reactivity and toxicity of this compound degradation byproducts?

Methodological Answer:

  • Modeling Tools : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites .
  • Toxicity Prediction : Integrate QSAR (quantitative structure-activity relationship) models to assess mutagenicity or ecotoxicity of intermediates .

Q. What statistical approaches resolve contradictions in adsorption efficiency data for this compound across studies?

Methodological Answer:

  • Meta-Analysis : Aggregate datasets from peer-reviewed studies. Use multivariate regression to identify confounding variables (e.g., pH, substrate porosity) .
  • Error Analysis : Apply Bland-Altman plots or Grubbs’ test to detect outliers or systematic biases .

Q. How does this compound induce oxidative stress in aquatic organisms? Design an in vitro/in vivo study.

Methodological Answer:

  • In Vitro : Expose zebrafish embryos (Danio rerio) to graded concentrations (0–100 ppm). Measure reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA) and quantify antioxidant enzymes (SOD, CAT) via ELISA .
  • Controls : Include negative (untreated) and positive (H2O2-exposed) controls. Use ANOVA for dose-response analysis .

Q. What advanced spectroscopic techniques elucidate the binding mechanisms of this compound with biomolecules (e.g., serum albumin)?

Methodological Answer:

  • Techniques : Use fluorescence quenching assays to determine binding constants (Kb) and thermodynamic parameters (ΔH, ΔS). Validate with circular dichroism (CD) spectroscopy for conformational changes in proteins .
  • Data Interpretation : Apply Stern-Volmer plots and molecular docking simulations (e.g., AutoDock Vina) to predict binding sites .

Key Methodological Considerations

  • Reproducibility : Document all experimental parameters (e.g., solvent purity, instrument calibration) as per IUPAC guidelines .
  • Data Validation : Use triplicate measurements and report confidence intervals (95% CI). Cross-validate results with orthogonal methods (e.g., NMR + MS) .
  • Ethical Compliance : For toxicity studies, adhere to institutional animal care protocols (e.g., OECD Test No. 203) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.